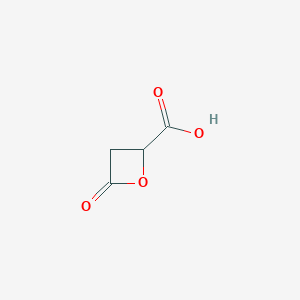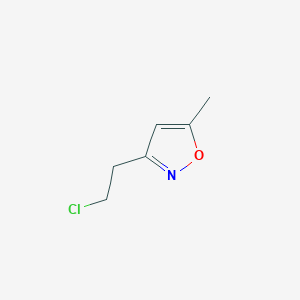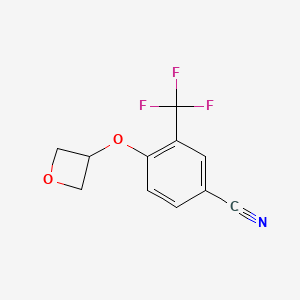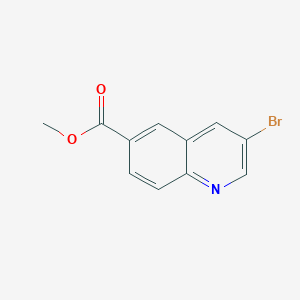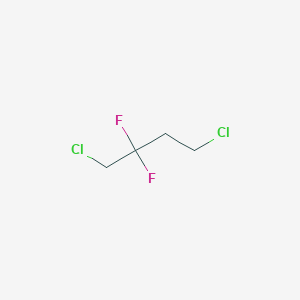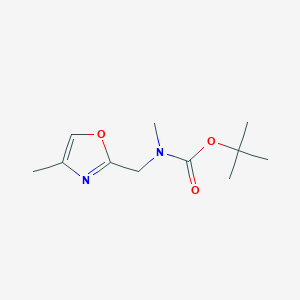
Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate
Vue d'ensemble
Description
“Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate” is a chemical compound with the CAS Number: 1240621-19-5 . It has a molecular weight of 198.22 . The IUPAC name for this compound is tert-butyl 2-methyl-1,3-oxazol-4-ylcarbamate .
Synthesis Analysis
The synthesis of carbamates like “Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate” can be achieved through amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The molecular structure of “Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate” is represented by the linear formula: C9H14N2O3 . The InChI Code for this compound is 1S/C9H14N2O3/c1-6-10-7(5-13-6)11-8(12)14-9(2,3)4/h5H,1-4H3,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate” include a molecular weight of 198.22 . The compound is stored at a temperature of 4°C .Applications De Recherche Scientifique
Environmental Impact and Fate
Research has highlighted the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs), compounds related to the chemical structure of interest. SPAs, including but not limited to compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in various environmental matrices. These studies call for future investigations into novel SPAs with lower toxicity and migration potential to reduce environmental pollution (Liu & Mabury, 2020).
Decomposition Techniques
Investigations into the decomposition of methyl tert-butyl ether (MTBE), a compound with a structural resemblance, have shown the effectiveness of radio frequency (RF) plasma reactors. These studies provide insights into the applicability of such technology for breaking down and converting MTBE and potentially similar compounds into less harmful substances (Hsieh et al., 2011).
Adsorption for Removal from Environments
Adsorption studies have focused on the removal of MTBE from water, demonstrating the feasibility of using various adsorbents for this purpose. Understanding the adsorption behavior of MTBE offers a foundation for exploring similar strategies for related compounds, aiming to mitigate water pollution (Vakili et al., 2017).
Safety And Hazards
The safety data sheet for a similar compound, tert-Butyl carbamate, suggests that it may cause serious eye irritation and may be harmful if inhaled . It may also cause respiratory irritation and drowsiness or dizziness . It is recommended to use personal protective equipment and ensure adequate ventilation when handling the compound .
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-[(4-methyl-1,3-oxazol-2-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8-7-15-9(12-8)6-13(5)10(14)16-11(2,3)4/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTBJXVYGJPYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)CN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl methyl((4-methyloxazol-2-yl)methyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (2S,4S)-4-[(2-phenylacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426423.png)
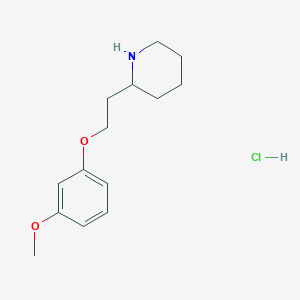
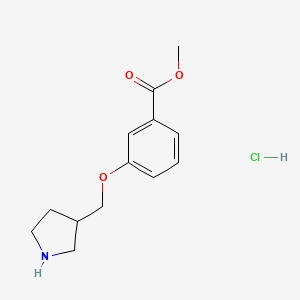
![3-[2-(4-Chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426427.png)

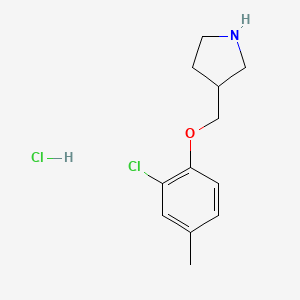
![2-{2-[4-(2-Methoxyethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1426433.png)
![3-[(4-Chloro-3-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1426435.png)
![3-{[(2-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1426436.png)
